

Technical Whitepaper: Spectroscopic Characterization of (4-Amino-phenyl)-urea

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Compound of Interest

Compound Name: (4-Amino-phenyl)-urea

CAS No.: 21492-80-8

Cat. No.: B1268273

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Compound ID: CAS 104-32-5 | Synonyms: N-(4-aminophenyl)urea, 4-Ureidoaniline

Executive Summary

(4-Amino-phenyl)-urea is a bifunctional aromatic intermediate critical in the synthesis of sulfonamides, azo dyes, and kinase inhibitors. Its structural duality—containing both a nucleophilic primary amine and a neutral urea moiety—presents unique spectroscopic signatures essential for purity verification. This guide provides a definitive reference for its identification using NMR, IR, and Mass Spectrometry, grounded in field-proven experimental protocols.

Chemical Identity & Physical Properties[1][2][3][4][5] [6]

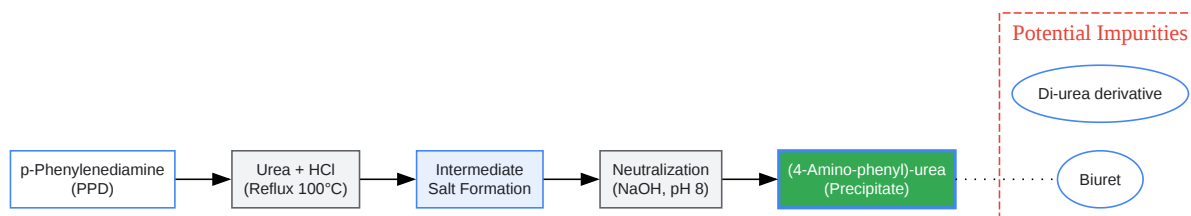
Property	Data
IUPAC Name	1-(4-aminophenyl)urea
Molecular Formula	C ₇ H ₉ N ₃ O
Molecular Weight	151.17 g/mol
Appearance	White to off-white crystalline powder
Melting Point	213–217 °C (Sublimes/Decomposes)
Solubility	Soluble in DMSO, DMF; Sparingly soluble in water, ethanol

Synthesis & Preparation Workflow

To understand the spectroscopic impurities often found in this compound, one must understand its genesis. The most robust industrial route involves the reaction of p-phenylenediamine (PPD) with urea in an aqueous acidic medium or via the reduction of p-nitrophenylurea.

Optimized Synthesis Protocol (PPD Route)

- **Dissolution:** Dissolve p-phenylenediamine (1.0 eq) in 1M HCl.
- **Carbamoylation:** Add Urea (1.2 eq) and reflux at 100°C for 4 hours.
- **Precipitation:** Cool to 0°C. The hydrochloride salt may precipitate. Neutralize with 10% NaOH to pH 8 to release the free base.
- **Purification:** Recrystallize from boiling water/ethanol (9:1) to remove unreacted PPD (which oxidizes to purple quinoimines).



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Figure 1: Synthesis workflow illustrating the conversion of PPD to **(4-Amino-phenyl)-urea** and potential side-products.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO- d_6 is the required solvent. Chloroform ($CDCl_3$) is unsuitable due to poor solubility. Standard: TMS (Tetramethylsilane) at 0.00 ppm.

1H NMR Data (400 MHz, DMSO- d_6)

The spectrum is characterized by a distinct para-substitution pattern in the aromatic region and three separate N-H signals due to the slow exchange in DMSO.

Shift (δ , ppm)	Multiplicity	Integration	Assignment	Structural Context
8.05	Singlet (s)	1H	Ar-NH-CO	Urea proton (internal)
7.08	Doublet (d)	2H	Ar-H (meta to NH ₂)	J \approx 8.8 Hz (Deshielded by urea)
6.48	Doublet (d)	2H	Ar-H (ortho to NH ₂)	J \approx 8.8 Hz (Shielded by amine)
5.65	Broad Singlet	2H	CO-NH ₂	Urea terminal protons
4.75	Broad Singlet	2H	Ar-NH ₂	Aniline amine protons

Interpretation Logic:

- Differentiation of NH groups: The internal urea proton (8.05 ppm) is the most downfield due to the electron-withdrawing carbonyl and aromatic ring. The terminal urea NH₂ (5.65 ppm) is distinct from the aromatic amine NH₂ (4.75 ppm), which appears most upfield due to the electron-donating nature of the ring.
- Aromatic Region: The para-substitution creates a symmetric AA'BB' system, appearing as two distinct doublets ("roofing" effect may be visible).

¹³C NMR Data (100 MHz, DMSO-d₆)

Shift (δ , ppm)	Carbon Type	Assignment
156.8	Quaternary (C=O)	Urea Carbonyl
143.5	Quaternary (C-N)	Aromatic C attached to NH ₂
129.8	Quaternary (C-N)	Aromatic C attached to Urea
120.5	Methine (CH)	Aromatic C (meta to NH ₂)
114.2	Methine (CH)	Aromatic C (ortho to NH ₂)

B. Infrared Spectroscopy (FT-IR)

The IR spectrum validates the presence of both the primary amine and the urea carbonyl.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group	Notes
3420, 3340	ν (N-H) stretch	Primary Amine (-NH ₂)	Asymmetric/Symmetric doublet
3200 - 3300	ν (N-H) stretch	Urea Amide	Broad band, often overlapping
1650 - 1660	ν (C=O) stretch	Urea Carbonyl	"Amide I" band; strong intensity
1600 - 1620	δ (N-H) bend	Amine/Amide	"Amide II" band
1510	ν (C=C) stretch	Aromatic Ring	Characteristic benzenoid ring stretch
830	γ (C-H) oop	p-Substituted Benzene	Diagnostic for 1,4-substitution

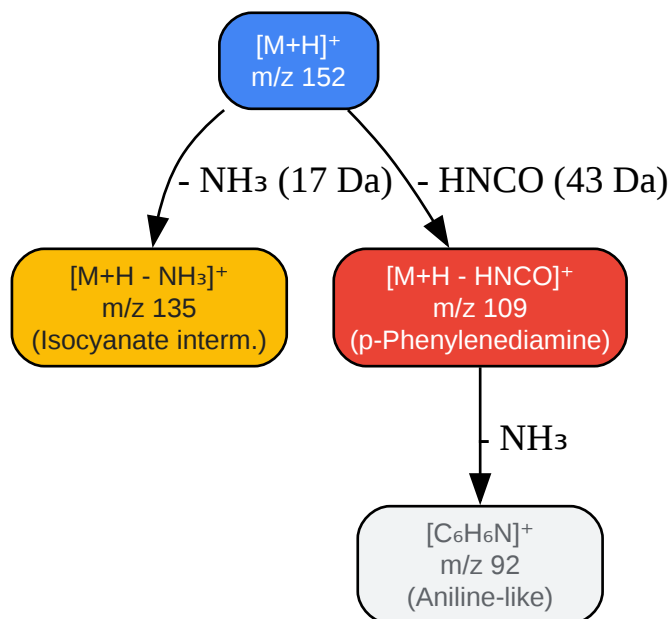
C. Mass Spectrometry (MS)

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) Molecular Ion: [M+H]⁺ = 152.08 Da

Fragmentation Pathway

The fragmentation of ureas typically involves the loss of ammonia (NH_3) and isocyanic acid (HNCO).

- Precursor: m/z 152 $[\text{M}+\text{H}]^+$
- Loss of NH_3 (-17): Generates isocyanate intermediate (m/z 135).
- Loss of HNCO (-43): Generates p-phenylenediamine radical cation (m/z 109/108).
- Major Fragment: m/z 109 is often the base peak in high-energy collisions, corresponding to the stable aromatic diamine species.



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Figure 2: ESI-MS fragmentation pathway for **(4-Amino-phenyl)-urea**.

Quality Control & Purity Assessment

When sourcing or synthesizing this compound for drug development, the following impurity profile must be monitored:

- p-Phenylenediamine (PPD):

- Detection: TLC (turns purple/black on oxidation) or HPLC.
- Limit: < 0.1% (Genotoxic impurity).
- 1,3-Bis(4-aminophenyl)urea:
 - Origin: Reaction of one urea molecule with two PPD molecules.
 - MS Signature: $[M+H]^+ = 243$.
 - NMR Signature: New set of aromatic doublets and loss of the urea NH_2 signal (5.65 ppm).

References

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- Spectral Database for Organic Compounds (SDBS): SDBS No. 4621 (Urea derivatives).

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